![molecular formula C16H13FN4O2S B2453434 N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896319-15-6](/img/structure/B2453434.png)
N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
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Description
N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Prodrug Development
Research on the metabolism of spleen tyrosine kinase inhibitors and their prodrugs, like fostamatinib, reveals the complex biotransformation processes involving hepatic and gut bacterial metabolism. These studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of drugs with similar structures (Sweeny et al., 2010).
Antimicrobial and Molluscicidal Agents
Compounds with fluorine/phosphorus substitutions and related structures have been synthesized and evaluated for their potential as antimicrobial and molluscicidal agents. This research contributes to the development of new treatments for diseases like Bilharziasis (Al-Romaizan et al., 2014).
Antibacterial Activities
The synthesis of new lamotrigine analogs with fluorine-substituted triazines demonstrates significant antibacterial activity, highlighting the potential for developing novel antibiotics to combat resistant bacterial strains (Alharbi et al., 2019).
Antipsychotic and Antidepressant Research
Studies on conformationally restricted benzamide analogues explore their potential as antipsychotics and antidepressants, illustrating the therapeutic possibilities of similar compounds in treating mental health disorders (van Wijngaarden et al., 1987).
Antiviral Research
Investigations into the antiviral potency of fluorine-substituted compounds against COVID-19 reveal their potential as therapeutic agents in managing pandemic outbreaks, demonstrating the significance of structural modifications in enhancing drug efficacy (Mary et al., 2020).
Oncology and Cancer Treatment
Research on fluorine-substituted triazinones and their derivatives as CDK2 inhibition agents offers insights into the development of new cancer therapies, showcasing the role of such compounds in inhibiting tumor growth and proliferation (Makki et al., 2015).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-6-7-13-19-15(20-16(23)21(13)8-10)24-9-14(22)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDBHNPUOCOJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3F)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
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